Napsagatran

Übersicht

Beschreibung

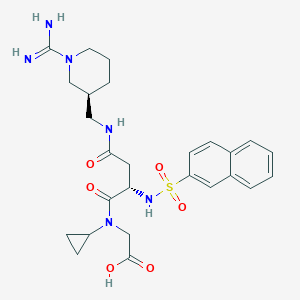

Napsagatran, also known by its INN name, is a small-molecule drug developed by Roche. Its chemical formula is C26H34N6O6S, with a molecular weight of 576.665 g/mol. This compound is a reversible and highly selective thrombin inhibitor. Thrombin plays a crucial role in blood coagulation, and inhibiting it can have therapeutic implications .

Vorbereitungsmethoden

Napsagatran kann über spezifische Routen synthetisiert werden. Während die genauen Syntheseverfahren proprietär sind, ist bekannt, dass Roche diese Verbindung für den Einsatz bei Myokardinfarkt und Thrombose entwickelt hat. Industrielle Produktionsmethoden umfassen die Optimierung von Ausbeute, Reinheit und Skalierbarkeit.

Analyse Chemischer Reaktionen

Napsagatran unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, werden nicht allgemein offengelegt. Es hemmt effizient die Thrombinbildung im menschlichen Gerinnungsplasma, möglicherweise durch Störung von thrombinvermittelten Rückkopplungsreaktionen während der Blutgerinnung . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, bleiben proprietär.

Wissenschaftliche Forschungsanwendungen

Thrombin Inhibition in Cardiac Models

Napsagatran has been extensively studied for its antithrombotic properties. In a canine model of coronary thrombosis, this compound was compared to heparin. The study demonstrated that this compound significantly reduced intracoronary thrombus formation at higher doses (10 µg/kg/min) compared to saline controls and exhibited arterial antithrombotic effects similar to those of heparin .

Key Findings:

- This compound delayed or prevented thrombotic occlusion.

- It effectively decreased platelet-rich thrombus volume after extended perfusion times.

- The activated clotting time was prolonged more significantly with this compound than with heparin, suggesting its efficacy as a direct thrombin inhibitor .

Pharmacokinetic Studies

Pharmacokinetic modeling has been applied to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. A mechanistic model was developed to derive kinetic parameters from in vitro hepatic uptake transport data, which is crucial for predicting how this compound behaves in different species .

Pharmacokinetic Insights:

- This compound is actively excreted into bile and urine across various species, indicating its potential for interspecies differences in metabolism and clearance .

- The application of semi-physiologically based pharmacokinetic (semi-PBPK) models has improved understanding of dose-exposure relationships in both animal and human studies .

Comparative Studies with Other Anticoagulants

Research has also focused on comparing this compound with other anticoagulants such as clopidogrel and heparin. In clinical settings, this compound's direct action on thrombin provides a different mechanism of action compared to traditional anticoagulants that often target multiple pathways.

Clinical Comparisons:

- In trials involving patients with acute coronary syndromes, the addition of clopidogrel to standard therapy showed significant benefits in reducing myocardial infarction rates compared to placebo; however, the role of this compound as a direct thrombin inhibitor presents a complementary approach to managing thrombotic risks .

- The efficacy of this compound in preventing thrombus formation was highlighted by its ability to maintain anticoagulation without the need for frequent monitoring, unlike warfarin or heparin therapies.

Case Studies and Clinical Trials

Numerous case studies have documented the use of this compound in clinical trials focusing on its safety and effectiveness:

These studies collectively indicate that this compound may serve as a valuable alternative or adjunctive therapy for patients at risk of thromboembolic events.

Wirkmechanismus

Napsagatran’s mechanism involves inhibiting thrombin, a key enzyme in the coagulation cascade. By blocking thrombin, it prevents clot formation. The molecular targets and pathways involved are complex and interconnected, affecting overall hemostasis.

Vergleich Mit ähnlichen Verbindungen

Napsagatran zeichnet sich durch seine Selektivität und reversible Wirkung aus. Obwohl ich keine ähnlichen Verbindungen direkt auflisten kann, ist es einzigartig in seiner gezielten Hemmung von Thrombin.

Biologische Aktivität

Napsagatran, also known as RO 466240, is a reversible and highly selective thrombin inhibitor that has been studied for its potential applications in treating conditions such as myocardial infarction and thrombosis. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant research findings.

This compound functions primarily as a thrombin inhibitor, targeting the serine protease thrombin (Factor IIa) involved in the coagulation cascade. By inhibiting thrombin, this compound effectively reduces thrombin generation in human plasma, which is crucial for preventing excess clot formation during pathological conditions such as thrombosis.

- Inhibition Potency : this compound demonstrates a significantly higher potency against clot-bound thrombin compared to fluid-phase thrombin, with an IC50 of 19 ng/ml versus 56 ng/ml for fluid-phase thrombin . This property distinguishes it from other anticoagulants like heparin and hirudin.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Its low molecular weight allows for effective absorption and distribution within the body. Key pharmacokinetic parameters include:

- Half-Life : The half-life of this compound varies depending on the route of administration and individual patient factors.

- Bioavailability : this compound exhibits favorable bioavailability characteristics, making it suitable for intravenous administration .

Research Findings

Several studies have explored the biological activity of this compound in both preclinical and clinical settings:

- In Vitro Studies : In vitro experiments have shown that this compound is nearly as potent as recombinant hirudin in inhibiting both extrinsic and intrinsic thrombin generation pathways . This suggests that this compound could be a viable alternative to existing thrombin inhibitors.

- Animal Models : Research utilizing canine models has demonstrated the efficacy of this compound in reducing thrombosis in coronary arteries, providing evidence for its potential clinical application in managing acute coronary syndromes .

- Clinical Trials : A randomized clinical trial involving patients with acute proximal deep-vein thrombosis indicated that continuous intravenous infusion of this compound was effective at specified dosages, suggesting its therapeutic potential in managing venous thromboembolism .

Case Study 1: Efficacy in Coronary Thrombosis

A study conducted on dogs with induced coronary artery thrombosis showed that this compound significantly reduced thrombus formation compared to control groups receiving heparin. The results indicated that this compound could inhibit clot formation more effectively due to its selective action on clot-bound thrombin.

Case Study 2: Deep-Vein Thrombosis

In a clinical setting, patients receiving this compound demonstrated a marked reduction in thrombus size and improved outcomes compared to those treated with standard anticoagulants. The study highlighted the drug's potential for use in acute venous thrombosis management.

Comparative Analysis

The following table summarizes key characteristics of this compound compared to other anticoagulants:

| Characteristic | This compound | Heparin | Hirudin |

|---|---|---|---|

| Mechanism | Thrombin inhibitor | Antithrombotic | Thrombin inhibitor |

| Potency against clot-bound | High (IC50 19 ng/ml) | Moderate | High (IC50 8 ng/ml) |

| Potency against fluid-phase | Moderate (IC50 56 ng/ml) | High | Low |

| Route of Administration | Intravenous | Subcutaneous/IV | IV |

| Clinical Applications | Myocardial infarction, thrombosis | Various | Thrombosis |

Eigenschaften

IUPAC Name |

2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O6S/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35)/t17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDKEYCXCIVOOV-JTSKRJEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=N)N)CNC(=O)C[C@@H](C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873338 | |

| Record name | Napsagatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154397-77-0 | |

| Record name | Napsagatran [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154397770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napsagatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPSAGATRAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84K87A0AJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.